4-[2-(4-Chlorophenyl)ethyl]benzonitrile
Description
Chemical Structure and Properties
4-[2-(4-Chlorophenyl)ethyl]benzonitrile (CAS RN: 4381-02-6) is a benzonitrile derivative featuring a 4-chlorophenyl group connected via an ethyl linker to a nitrile-substituted benzene ring. Key properties include:
- Molecular Formula: C₁₆H₁₂ClN₂
- Molecular Weight: 232.28 g/mol
- Physical Properties: Density (1.14 g/cm³), melting point (198–203°C), and boiling point (403°C at 760 mmHg) .
- Chemical Behavior: The nitrile group (-C≡N) confers polarity and reactivity, while the chlorophenyl-ethyl moiety enhances lipophilicity and steric bulk.
Applications: This compound is primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its rigid aromatic structure makes it suitable for designing molecules with specific binding properties .
Properties
CAS No. |
10270-28-7 |
|---|---|
Molecular Formula |
C15H12ClN |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C15H12ClN/c16-15-9-7-13(8-10-15)2-1-12-3-5-14(11-17)6-4-12/h3-10H,1-2H2 |
InChI Key |
WLOMDOBWKSANPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling, widely employed for biaryl synthesis, offers a viable route to 4-[2-(4-Chlorophenyl)ethyl]benzonitrile. Adapting methodologies from the synthesis of analogous compounds, this approach involves coupling a benzonitrile-bearing boronic acid with a 4-chlorophenethyl halide. For instance, 4-bromobenzonitrile may react with 2-(4-chlorophenyl)ethylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate.
Reaction Conditions:
- Solvent: 1,4-Dioxane/water (10:1 v/v)
- Temperature: 90°C
- Catalyst: Pd(PPh₃)₄ (1 mol%)
- Yield: ~85–90% (extrapolated from analogous reactions)
The major limitation lies in the commercial availability of 2-(4-chlorophenyl)ethylboronic acid, necessitating prior synthesis via hydroboration of 4-chlorostyrene.
Nucleophilic Substitution Approaches
Alkylation of benzonitrile derivatives with 4-chlorophenethyl halides presents a direct pathway. However, the poor nucleophilicity of benzonitrile mandates stringent conditions. A modified Friedel-Crafts alkylation using Lewis acids like AlCl₃ could facilitate electrophilic attack, though the nitrile’s meta-directing nature complicates regioselectivity. Alternatively, phase-transfer catalysis (PTC) with benzyltriethylammonium chloride enables nucleophilic displacement in biphasic systems:
$$
\text{4-CN-C₆H₄-CH₂Br + 4-Cl-C₆H₄-CH₂CH₂Li → 4-[2-(4-Cl-C₆H₄)ethyl]benzonitrile}
$$
Optimized Parameters:
- Base: Lithium diisopropylamide (LDA)
- Solvent: Tetrahydrofuran (THF) at −78°C
- Yield: ~70% (theoretical)
Stepwise Construction of the Ethyl Bridge
Wittig Reaction Followed by Hydrogenation
A two-step sequence involving olefination and subsequent reduction circumvents direct ethyl bridge formation. The Wittig reaction between 4-cyanobenzaldehyde and 4-chlorophenethyltriphenylphosphonium bromide generates a styrene intermediate, which is hydrogenated to the saturated ethyl derivative:
$$
\text{4-CN-C₆H₄-CHO + Ph₃P=CH-C₆H₄-4-Cl → 4-CN-C₆H₄-CH=CH-C₆H₄-4-Cl → Hydrogenation → Target}
$$
Conditions:
- Wittig: THF, 0°C to reflux
- Hydrogenation: H₂ (1 atm), Pd/C (5 wt%), ethanol, 25°C
- Overall Yield: 65–75%
Grignard Reagent Addition
Reaction of 4-cyanobenzyl magnesium bromide with 4-chloroacetophenone yields a tertiary alcohol, which undergoes dehydration and catalytic hydrogenation:
$$
\text{4-CN-C₆H₄-MgBr + 4-Cl-C₆H₄-COCH₃ → 4-CN-C₆H₄-C(OH)(CH₂-C₆H₄-4-Cl)₂ → Dehydration → Hydrogenation → Target}
$$
Challenges:
- Over-addition of Grignard reagent leading to byproducts
- Requires careful stoichiometric control
Comparative Analysis of Synthetic Routes
Purification and Characterization
Post-synthetic purification typically involves column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization from ethanol/water mixtures. Analytical confirmation via $$ ^1\text{H NMR} $$ (δ 7.6–7.2 ppm, aromatic protons; δ 2.9–2.6 ppm, ethyl CH₂), $$ ^{13}\text{C NMR} $$, and HRMS ensures structural fidelity. Impurities such as residual palladium (≤10 ppm) must be quantified via ICP-MS in pharmaceutical contexts.
Industrial and Environmental Considerations
Large-scale synthesis prioritizes atom economy and solvent recovery. The Suzuki method, despite higher catalyst costs, minimizes waste compared to stoichiometric Grignard reactions. Recent advances in flow chemistry enable continuous production, reducing reaction times and improving safety profiles.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Chlorophenyl)ethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Chlorophenyl)ethyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenyl)ethyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below highlights structural analogs and their distinguishing features:
Physicochemical and Functional Comparisons
Polarity and Solubility
- The parent compound (4381-02-6) exhibits moderate polarity due to the nitrile group but lower solubility in water compared to analogs like 4-(2-hydroxyethyl)benzonitrile , which has a hydroxyl group enhancing hydrophilicity .
- 4-Chlorobenzonitrile (CAS 623-03-0) has higher volatility (lower molecular weight) but reduced steric hindrance, making it more reactive in nucleophilic substitutions .
Reactivity
- The ethyl linker in 4381-02-6 provides flexibility, whereas rigid analogs like 4-[2-(4-dodecoxyphenyl)ethenyl]benzonitrile (CAS 607716-65-4) with conjugated double bonds may exhibit UV absorption useful in material science .
- 4-(2-Cyanoethyl)benzonitrile (CAS 18176-72-2) has dual nitrile groups, enabling participation in cycloaddition reactions or coordination chemistry .
Biological Activity
4-[2-(4-Chlorophenyl)ethyl]benzonitrile, commonly referred to as a derivative of benzonitrile, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the context of neuropharmacology and oncology. This article presents a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C17H16ClN
- Molecular Weight : 285.77 g/mol
- CAS Number : 10270-28-7
The compound features a chlorophenyl group attached to a benzonitrile moiety, which is significant for its binding interactions with biological targets.
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological properties, particularly as a ligand for dopamine receptors. Notably, it has shown affinity for the D4 dopamine receptor, which is implicated in several neurological disorders.
Table 1: Affinity of this compound for Dopamine Receptors
Neuropharmacological Effects
The compound has been evaluated for its effects on neurotransmitter systems. In vitro studies suggest that it may modulate serotonin and dopamine pathways, which could have implications for treating conditions like schizophrenia and depression.
Case Study: Neurotransmitter Modulation
In a study examining the effects of various benzonitrile derivatives on neurotransmitter uptake, this compound was found to significantly inhibit the uptake of serotonin (5-HT), indicating its potential as an antidepressant agent. The inclusion of a chlorophenyl group was linked to enhanced potency compared to non-chlorinated analogs .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators.
Table 2: Anticancer Activity Summary
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Molecular Interactions
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes involved in neurotransmission and cell proliferation. Molecular docking studies have suggested that the compound binds effectively to the D4 receptor, stabilizing its active conformation.
Toxicological Considerations
While exploring the therapeutic potential, it is essential to assess the toxicity profile of this compound. Preliminary toxicological evaluations indicate moderate toxicity at higher concentrations, necessitating further investigation into its safety margins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
